2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling reactions , which involve the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
One study emphasized the reliable pharmacokinetic properties of synthesized compounds similar to this one .
Result of Action
Similar compounds have been used in the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists , suggesting potential applications in neurobiology.
Action Environment
It’s worth noting that the stability of similar compounds has been assessed in the context of suzuki–miyaura coupling reactions .
Preparation Methods
The synthesis of 2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine to form an intermediate, which is then reacted with isonicotinonitrile under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules, such as:
Berotralstat: Used for its anti-inflammatory properties.
Indole derivatives: Known for their biological potential, including anti-HIV and anticancer activities.
What sets 2-((1-(2-(4-(Trifluoromethyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile apart is its unique combination of a piperidine ring and an isonicotinonitrile moiety, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c21-20(22,23)16-5-3-14(4-6-16)11-19(27)26-9-1-2-17(13-26)28-18-10-15(12-24)7-8-25-18/h3-8,10,17H,1-2,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNADMVSCIXMVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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